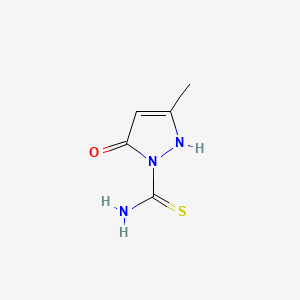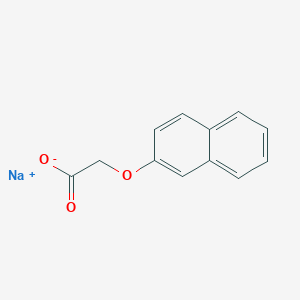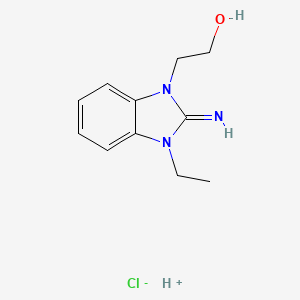![molecular formula C17H21NO4 B7775731 2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775731.png)
2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
There are two main methods for preparing 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole :
Reaction of pyrrole and propynyl ketone sodium sulfite: This method involves the synthesis of the compound through the reaction of pyrrole with propynyl ketone sodium sulfite.
Reaction of 2-hydroxyl-4,5-dimethyl pyrrole and thiourea: This method involves the reaction of 2-hydroxyl-4,5-dimethyl pyrrole with thiourea to produce the desired compound.
Chemical Reactions Analysis
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole undergoes various types of chemical reactions :
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole has several scientific research applications :
Chemistry: It is used as an important intermediate in organic synthesis for the production of various functional compounds, drugs, and pesticides.
Biology: The compound has shown certain antibacterial and insecticidal activities, making it useful in biological research.
Industry: The compound is used in the field of organic optoelectronic materials and liquid crystal materials.
Mechanism of Action
The mechanism by which 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways . The compound’s antibacterial and insecticidal activities are likely due to its ability to interfere with essential biological processes in microorganisms and insects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can be compared with other similar compounds, such as other pyrrolo[3,4-d]thiazole derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole lies in its specific substituents and the resulting properties, which make it valuable for various applications.
Similar compounds include:
- 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole
- 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
- 4H-pyrrolo[3,4-d]thiazole, 5,6-dihydro-2-methyl
Properties
IUPAC Name |
2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,18H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUKAHEDPCHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(C=CC(=C2)OC)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(C=CC(=C2)OC)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)










![3,4,5-trimethoxy-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7775744.png)

